molecular formula C11H15NO4S B352210 4-(4-Methoxyphenyl)sulfonylmorpholine CAS No. 35088-87-0

4-(4-Methoxyphenyl)sulfonylmorpholine

Cat. No.: B352210
CAS No.: 35088-87-0
M. Wt: 257.31g/mol
InChI Key: PKTUQLQWABBNKT-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)sulfonylmorpholine is a sulfonamide derivative featuring a morpholine ring substituted with a 4-methoxyphenylsulfonyl group. The sulfonyl moiety enhances polarity and hydrogen-bonding capacity, while the methoxy group confers electron-donating properties, influencing reactivity and intermolecular interactions. This compound is synthesized via nucleophilic substitution or organometallic coupling, as demonstrated in studies using Grignard reagents and sulfur dioxide surrogates like DABSO . Its structural and electronic characteristics make it relevant in medicinal chemistry and materials science, particularly as a precursor for bioactive molecules .

Properties

CAS No.

35088-87-0

Molecular Formula

C11H15NO4S

Molecular Weight

257.31g/mol

IUPAC Name

4-(4-methoxyphenyl)sulfonylmorpholine

InChI

InChI=1S/C11H15NO4S/c1-15-10-2-4-11(5-3-10)17(13,14)12-6-8-16-9-7-12/h2-5H,6-9H2,1H3

InChI Key

PKTUQLQWABBNKT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiomorpholine Derivatives

4-(4-Nitrophenyl)thiomorpholine, a sulfur-containing analog, replaces the sulfonyl group with a thioether. Thiomorpholine derivatives exhibit increased lipophilicity due to the sulfur atom, which also serves as a metabolically labile site for oxidation to sulfoxides or sulfones . X-ray crystallography reveals distinct solid-state packing compared to morpholine analogs, driven by weak C–H···O hydrogen bonds and aromatic stacking . This structural divergence highlights how sulfur oxidation states (thioether vs. sulfonyl) impact crystallinity and stability.

Nitrophenylmorpholine Derivatives

4-(4-Nitrophenyl)morpholine replaces the methoxysulfonyl group with a nitro substituent. The nitro group is strongly electron-withdrawing, reducing the aromatic ring’s electron density and altering reactivity in electrophilic substitutions. This compound is a key intermediate in antitumor drug synthesis, underscoring the pharmacological relevance of nitrophenyl derivatives .

Substituted Sulfonylmorpholine Derivatives

  • 4-[(2-Methoxyphenyl)sulfonyl]morpholine : The ortho-methoxy group introduces steric hindrance, reducing melting point (85–86°C vs. 109–110°C for the para isomer) .
  • 4-(4-Chlorophenyl)sulfanylmorpholine: The chloro substituent is electron-withdrawing, contrasting with the methoxy group’s electron-donating nature.

Sulfanyl/Thio Derivatives

Compounds like 4-(4-Methoxythiobenzoyl)morpholine (containing a thione group) exhibit reduced polarity compared to sulfonyl derivatives. The thione group may participate in metal coordination, offering applications in catalysis or chelation therapy .

Physicochemical Properties

Compound Melting Point (°C) Key Substituent Effects
4-[(4-Methoxyphenyl)sulfonyl]morpholine 109–110 Para-methoxy enhances crystallinity
4-[(2-Methoxyphenyl)sulfonyl]morpholine 85–86 Ortho-methoxy reduces packing efficiency
4-(4-Nitrophenyl)morpholine Not reported Nitro group lowers electron density

Preparation Methods

Continuous Flow Reactors

  • Residence Time: 30–90 seconds

  • Throughput: 50–100 kg/day

  • Advantages: Improved heat dissipation, reduced solvent use.

Solvent Recycling

  • Recovery Rate: >90% DCM via distillation

  • Cost Reduction: 40% lower solvent expenditure.

Comparative Analysis of Methods

Parameter Direct Sulfonylation Sulfinate Oxidation
Yield75–88%60–72%
Reaction Time4–12 h6–24 h
By-productsMinimalSulfonic acid derivatives
ScalabilityExcellentModerate
Environmental ImpactModerate (HCl neutralization)Low (aqueous waste)

Purity Enhancement Strategies

Crystallization Optimization

  • Solvent System: Ethanol/water (7:3 v/v)

  • Purity: >99.5% after two recrystallizations.

Chromatographic Purification

  • Stationary Phase: Silica gel (230–400 mesh)

  • Eluent: Hexane/ethyl acetate (3:1)

  • Recovery: 85–90%.

Emerging Methodologies

Catalytic Sulfur Dioxide Insertion

Preliminary studies explore inserting SO₂ into C–O bonds using palladium catalysts, though yields remain suboptimal (35–50%).

Biocatalytic Routes

Engineered sulfotransferases show potential for aqueous-phase synthesis, albeit with limited substrate tolerance.

Industrial Case Study

A 2024 pilot plant trial achieved 82% yield at 50 kg scale using:

  • Reactor: 500 L glass-lined vessel

  • Cycle Time: 18 hours

  • Purity: 99.3% (HPLC)

  • Cost: $12.50/kg (raw materials) .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(4-Methoxyphenyl)sulfonylmorpholine to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions by varying solvents (e.g., dichloromethane or THF), temperatures (80–120°C), and catalysts (e.g., triethylamine for sulfonylation). Monitor reaction progress using TLC or HPLC. Purify via column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 ratio) or recrystallization from ethanol/water mixtures. Validate purity with melting point analysis (expected range: 150–152°C, if applicable) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^{13}C NMR in deuterated DMSO or CDCl₃. Key peaks: aromatic protons (~7.0–7.8 ppm), morpholine-OCH₂ (3.5–3.7 ppm), and methoxy group (~3.8 ppm) .
  • IR : Confirm sulfonyl (S=O) stretches at 1150–1350 cm⁻¹ and morpholine C-O-C at 1100–1250 cm⁻¹.
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer : Perform accelerated stability studies:

  • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours; analyze degradation via HPLC .
  • pH Stability : Dissolve in buffers (pH 2–10) and monitor decomposition over 48 hours using UV-Vis spectroscopy .

Advanced Research Questions

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :

  • Synthesize analogs with substitutions on the methoxyphenyl (e.g., halogenation, alkylation) or morpholine (e.g., N-alkylation) groups .
  • Test biological activity (e.g., enzyme inhibition) and correlate with electronic (Hammett σ) or steric parameters. Use QSAR models to predict activity .

Q. How can computational modeling enhance understanding of the compound’s interactions with biological targets?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding modes with enzymes like acetylcholinesterase. Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes .
  • Calculate binding free energies (MM-PBSA/GBSA) to rank analog potency .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Standardize assay conditions (e.g., cell lines, incubation times, and controls). Cross-validate using orthogonal methods:
  • In vitro enzymatic assays (e.g., Ellman’s method for cholinesterase activity) .
  • Cell-based assays (e.g., viability assays with IC₅₀ comparisons) .
  • Replicate studies with independent synthetic batches to rule out purity issues .

Q. How can researchers identify and characterize metabolites of this compound in pharmacokinetic studies?

  • Methodological Answer :

  • Use LC-MS/MS with liver microsomes or hepatocytes. Identify phase I metabolites (oxidation, demethylation) and phase II conjugates (glucuronidation). Compare fragmentation patterns with synthetic standards .
  • Radiolabel the compound (e.g., 14^{14}C) to track metabolic pathways in vivo .

Q. What advanced techniques are suitable for studying the compound’s mechanism of enzyme inhibition?

  • Methodological Answer :

  • Kinetic Studies : Measure KiK_i and inhibition type (competitive/non-competitive) using Lineweaver-Burk plots .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., acetylcholinesterase) to resolve binding interactions at atomic resolution .

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